molecular formula C20H10O10 B167879 Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) CAS No. 1732-96-3

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)

Cat. No. B167879
CAS RN: 1732-96-3
M. Wt: 410.3 g/mol
InChI Key: XQBLBHYWXZNCJZ-UHFFFAOYSA-N
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Description

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) is a chemical compound with the molecular formula C20H10O10 . It is used in various fields of research .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C20H10O10 . The IUPAC name is 2-{[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)carbonyl]oxy}ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 410.29 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Catalysis

Research on compounds structurally related to ethane-1,2-diyl bis derivatives often focuses on synthetic methodologies and catalysis. For instance, the facile synthesis of symmetrical 1,1-bis(silyl)ethenes demonstrates the utility of such compounds in organic synthesis, specifically through ruthenium complex-catalyzed silylative coupling reactions (Pawluć et al., 2005). This highlights the role of ethane-1,2-diyl bis derivatives in facilitating the formation of cyclic and acyclic compounds with potential applications in material science and pharmaceuticals.

Structural Investigation and Material Properties

Bisthiourea derivatives, including those structurally related to ethane-1,2-diyl bis compounds, have been synthesized and characterized, revealing insights into their thermal and structural properties (Pansuriya et al., 2012). Such studies are fundamental for the development of new materials with potential applications in electronics, photonics, and as precursors for more complex chemical syntheses.

Polymer Science

The investigation into polyimides derived from 1,2‐bis(4‐aminophenoxy)propane, which shares functional group similarities with ethane-1,2-diyl bis derivatives, points to applications in creating high-performance materials due to their solvent resistance and thermal stability (Tjugito & Feld, 1989). Such materials are crucial in the aerospace, automotive, and electronics industries.

Advanced Materials and Coordination Chemistry

Research into constructing metal–organic systems by altering the substituent positions of new flexible carboxylate ligands, including ethane-1,2-diyl derivatives, highlights the role of these compounds in the development of coordination polymers and frameworks (Dai et al., 2009). These materials have applications in gas storage, separation technologies, and catalysis due to their customizable pore sizes and functional properties.

Antibacterial Studies

Compounds structurally similar to ethane-1,2-diyl bis derivatives have been investigated for their antibacterial properties. For example, the synthesis and antibacterial studies of a new series of 1,2-bis(1,3, 4-oxadiazol-2-yl)ethanes demonstrate the potential of these compounds in pharmaceutical applications (Holla et al., 2000). Such research is critical for the development of new antibiotics and antimicrobial agents.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

properties

IUPAC Name

2-(1,3-dioxo-2-benzofuran-5-carbonyl)oxyethyl 1,3-dioxo-2-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O10/c21-15(9-1-3-11-13(7-9)19(25)29-17(11)23)27-5-6-28-16(22)10-2-4-12-14(8-10)20(26)30-18(12)24/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBLBHYWXZNCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)OCCOC(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169549
Record name Ethylene bis(1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)

CAS RN

1732-96-3
Record name Ethylene glycol bis(anhydrotrimellitate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1732-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene bis(1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylene bis(1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene bis[1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate]
Source European Chemicals Agency (ECHA)
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